molecular formula C7H11NO4 B13126593 (R)-4-Acetylmorpholine-3-carboxylicacid

(R)-4-Acetylmorpholine-3-carboxylicacid

Katalognummer: B13126593
Molekulargewicht: 173.17 g/mol
InChI-Schlüssel: RAWHLVROQDNZFY-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-4-Acetylmorpholine-3-carboxylicacid is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The presence of the acetyl group and the carboxylic acid group further enhances its chemical reactivity and potential for diverse applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Acetylmorpholine-3-carboxylicacid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the morpholine ring.

    Acetylation: The morpholine ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Carboxylation: The acetylated morpholine is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In industrial settings, the production of ®-4-Acetylmorpholine-3-carboxylicacid may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

®-4-Acetylmorpholine-3-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyl and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-4-Acetylmorpholine-3-carboxylicacid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of various biochemical pathways.

Medicine

In medicine, ®-4-Acetylmorpholine-3-carboxylicacid has potential applications as a precursor for the synthesis of pharmaceutical agents. Its chiral nature makes it valuable for the development of enantiomerically pure drugs.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Wirkmechanismus

The mechanism of action of ®-4-Acetylmorpholine-3-carboxylicacid involves its interaction with specific molecular targets such as enzymes and receptors. The acetyl and carboxylic acid groups play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. The morpholine ring structure also contributes to its overall activity by providing a stable scaffold for interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-4-Acetylmorpholine-3-carboxylicacid: The enantiomer of ®-4-Acetylmorpholine-3-carboxylicacid with similar chemical properties but different biological activities.

    4-Acetylmorpholine: Lacks the carboxylic acid group, resulting in different reactivity and applications.

    Morpholine-3-carboxylicacid: Lacks the acetyl group, leading to different chemical behavior and uses.

Uniqueness

®-4-Acetylmorpholine-3-carboxylicacid is unique due to its combination of the acetyl group, carboxylic acid group, and morpholine ring. This combination provides a versatile platform for chemical modifications and applications in various fields.

Eigenschaften

Molekularformel

C7H11NO4

Molekulargewicht

173.17 g/mol

IUPAC-Name

(3R)-4-acetylmorpholine-3-carboxylic acid

InChI

InChI=1S/C7H11NO4/c1-5(9)8-2-3-12-4-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m1/s1

InChI-Schlüssel

RAWHLVROQDNZFY-ZCFIWIBFSA-N

Isomerische SMILES

CC(=O)N1CCOC[C@@H]1C(=O)O

Kanonische SMILES

CC(=O)N1CCOCC1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.